![molecular formula C22H22O3 B14399871 2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol CAS No. 89550-59-4](/img/structure/B14399871.png)
2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol is a complex organic compound with a unique structure that includes two phenol groups connected by a hydroxy-substituted phenylene and ethane-diyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol typically involves multi-step organic reactions. One common method includes the reaction of a hydroxy-substituted phenylene with ethane-1,1-diyl derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinones, hydroxy derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol groups can donate hydrogen atoms, acting as antioxidants. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol is unique due to its complex structure, which includes multiple phenol groups and a hydroxy-substituted phenylene linkage
Eigenschaften
CAS-Nummer |
89550-59-4 |
|---|---|
Molekularformel |
C22H22O3 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2,6-bis[1-(2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C22H22O3/c1-14(16-8-3-5-12-20(16)23)18-10-7-11-19(22(18)25)15(2)17-9-4-6-13-21(17)24/h3-15,23-25H,1-2H3 |
InChI-Schlüssel |
SZOGTVLRBKMHPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C(=CC=C1)C(C)C2=CC=CC=C2O)O)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


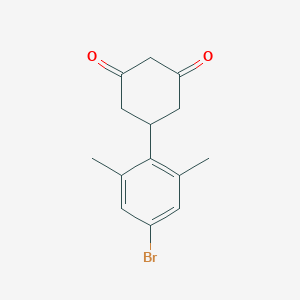
![2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran](/img/structure/B14399802.png)
![4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid](/img/structure/B14399806.png)
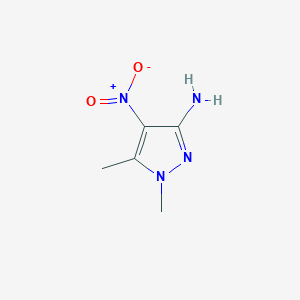

![[4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B14399829.png)
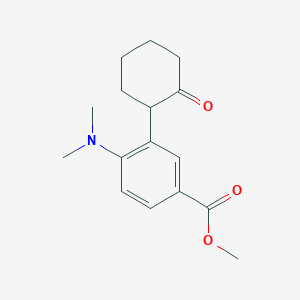
![2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro-](/img/structure/B14399835.png)
![2-[2-(Naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14399837.png)
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14399838.png)
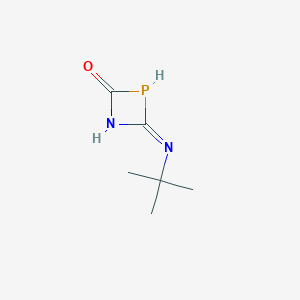
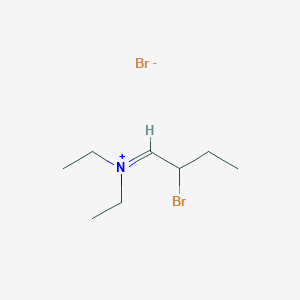
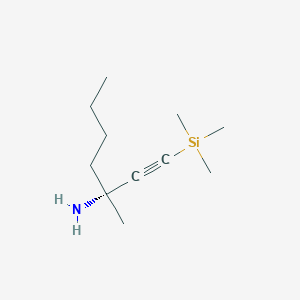
![Lithium, [(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B14399865.png)
